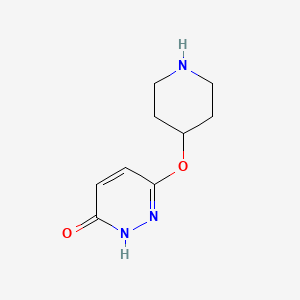

6-(Piperidin-4-yloxy)pyridazin-3(2H)-one

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C9H13N3O2 |

|---|---|

Molecular Weight |

195.22 g/mol |

IUPAC Name |

3-piperidin-4-yloxy-1H-pyridazin-6-one |

InChI |

InChI=1S/C9H13N3O2/c13-8-1-2-9(12-11-8)14-7-3-5-10-6-4-7/h1-2,7,10H,3-6H2,(H,11,13) |

InChI Key |

VALQWQWFEPDNAD-UHFFFAOYSA-N |

Canonical SMILES |

C1CNCCC1OC2=NNC(=O)C=C2 |

Origin of Product |

United States |

The Significance of Pyridazinone Scaffolds in Medicinal Chemistry and Drug Discovery

The pyridazinone core, a bicyclic aromatic heterocycle containing two adjacent nitrogen atoms, is considered a "privileged structure" in medicinal chemistry. nih.gov This designation stems from its ability to interact with a wide array of biological targets, leading to a broad spectrum of pharmacological activities.

Pyridazinone derivatives have demonstrated a remarkable diversity of biological effects, including anti-inflammatory, analgesic, antihypertensive, anticancer, and antimicrobial properties. ekb.egsarpublication.com This versatility has made the pyridazinone scaffold a focal point for the design and synthesis of new drug candidates. For instance, certain pyridazinone-based compounds have been investigated for their potential as cardiotonic agents, such as pimobendan (B44444) and levosimendan, and as anti-inflammatory agents. ekb.eg The structural features of the pyridazinone ring, including its ability to participate in hydrogen bonding and other non-covalent interactions, contribute to its capacity to bind effectively to various enzyme active sites and receptors. sarpublication.com

The following table summarizes the diverse biological activities associated with the pyridazinone scaffold:

| Biological Activity | Therapeutic Area |

| Anti-inflammatory | Inflammation, Pain |

| Analgesic | Pain Management |

| Antihypertensive | Cardiovascular Disease |

| Anticancer | Oncology |

| Antimicrobial | Infectious Diseases |

| Cardiotonic | Heart Failure |

| Anticoagulant | Thrombosis |

The Prevalence and Role of Piperidine 4 Yloxy Moieties in Bioactive Compound Design

The piperidine (B6355638) ring is another crucial pharmacophore frequently incorporated into the design of bioactive molecules. nih.gov As one of the most common nitrogen-containing heterocyclic scaffolds in pharmaceuticals, its derivatives are found in numerous approved drugs spanning a wide range of therapeutic classes. The piperidine moiety often serves as a versatile scaffold to which various functional groups can be appended, allowing for the fine-tuning of a compound's physicochemical properties and biological activity.

The piperidine-4-yloxy moiety, specifically, offers several advantages in drug design. The oxygen linker provides a degree of conformational flexibility, which can be crucial for optimal binding to a biological target. Furthermore, the basic nitrogen atom of the piperidine ring can be protonated at physiological pH, enabling ionic interactions with acidic residues in proteins. This can enhance binding affinity and selectivity. The incorporation of a piperidine-4-yloxy group has been a successful strategy in the development of compounds targeting a variety of receptors and enzymes.

Molecular Mechanisms and Target Engagement of 6 Piperidin 4 Yloxy Pyridazin 3 2h One Analogs

Histamine (B1213489) H3 Receptor (H3R) Antagonism/Inverse Agonism

Analogs of 6-(piperidin-4-yloxy)pyridazin-3(2H)-one are notable for their potent activity as antagonists or inverse agonists at the histamine H3 receptor (H3R), a G protein-coupled receptor primarily expressed in the central nervous system. As an inhibitory autoreceptor, H3R modulates the release of histamine and other neurotransmitters, making it a significant target for treating neurological and cognitive disorders.

Ligand Binding Affinities and Receptor Selectivity Profiles

Research into pyridazin-3-one derivatives has yielded compounds with high binding affinity for the H3 receptor. Structure-activity relationship (SAR) studies have revealed that modifications to both the piperidine (B6355638) and pyridazinone moieties can significantly influence potency and selectivity.

One prominent analog, 6-{4-[3-(R)-2-methylpyrrolidin-1-yl)propoxy]phenyl}-2H-pyridazin-3-one (Irdabisant), demonstrated high affinity for both human (hH3R) and rat (rH3R) histamine H3 receptors, with Ki values of 2.0 nM and 7.2 nM, respectively. nih.govresearchgate.net This compound exhibited exceptional selectivity, showing over 1000-fold greater affinity for H3R compared to other histamine receptor subtypes (H1, H2, and H4). nih.govresearchgate.net Further screening against a large panel of other G-protein-coupled receptors, ion channels, and enzymes confirmed its high selectivity. nih.govresearchgate.net

Another series of 4-phenoxypiperidine (B1359869) pyridazin-3-one analogs also showed potent H3R antagonism. For instance, the compound 6-[4-(1-cyclobutyl-piperidin-4-yloxy)-phenyl]-4,4-dimethyl-4,5-dihydro-2H-pyridazin-3-one was identified as a potent H3R antagonist/inverse agonist. dntb.gov.uanih.gov This line of research focused on improving selectivity against the hERG channel and the dopamine (B1211576) transporter (DAT) while maintaining high H3R potency. dntb.gov.ua The piperidine moiety has been identified as a critical structural feature for dual activity at H3 and sigma-1 receptors in some series of compounds. nih.govpolimi.it

The high affinity and selectivity of these analogs underscore the potential of the this compound scaffold for developing targeted H3R-mediated therapeutics.

| Compound Name | Target Receptor | Binding Affinity (Ki) | Selectivity Profile |

|---|---|---|---|

| 6-{4-[3-(R)-2-methylpyrrolidin-1-yl)propoxy]phenyl}-2H-pyridazin-3-one (Irdabisant) | Human H3R | 2.0 nM | >1000-fold vs H1R, H2R, H4R |

| 6-{4-[3-(R)-2-methylpyrrolidin-1-yl)propoxy]phenyl}-2H-pyridazin-3-one (Irdabisant) | Rat H3R | 7.2 nM | >1000-fold vs H1R, H2R, H4R |

| 6-[4-(1-cyclobutyl-piperidin-4-yloxy)-phenyl]-4,4-dimethyl-4,5-dihydro-2H-pyridazin-3-one | H3R | Potent Antagonist/Inverse Agonist | Improved selectivity vs hERG and DAT |

Modulation of Downstream Signaling Pathways

As antagonists or inverse agonists, these pyridazinone analogs block the constitutive activity of the H3R and its activation by histamine. The H3 receptor couples to Gi/o proteins, and its activation leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. By blocking this pathway, H3R antagonists/inverse agonists increase the synthesis and release of histamine and other neurotransmitters like acetylcholine (B1216132) and glutamate (B1630785). This modulation of neurotransmitter release is the primary downstream effect responsible for the wake-promoting and pro-cognitive effects observed with these compounds. nih.gov For example, the potent wake-promoting activity of 6-[4-(1-cyclobutyl-piperidin-4-yloxy)-phenyl]-4,4-dimethyl-4,5-dihydro-2H-pyridazin-3-one in rat models is a direct consequence of its H3R functional antagonism. dntb.gov.uanih.gov

Enzyme Inhibition and Activation Profiles

Beyond receptor modulation, the pyridazinone core structure has been incorporated into molecules designed to interact with various enzymes.

AMP-Activated Protein Kinase (AMPK) Activation

Currently, there is limited specific research available detailing the direct activation of AMP-activated protein kinase (AMPK) by analogs of this compound. While other heterocyclic scaffolds, such as pyrazolones, have been developed as direct AMPK activators, the pyridazinone core has not been prominently featured in the literature for this specific enzymatic activation profile. nih.gov AMPK is a crucial sensor of cellular energy status, and its activation is a therapeutic target for metabolic diseases. nih.gov The exploration of pyridazinone-based compounds as potential AMPK activators remains an area for future investigation.

c-Met Kinase Inhibition

The pyridazin-3-one scaffold has been successfully utilized to develop potent inhibitors of c-Met kinase, a receptor tyrosine kinase whose deregulation is implicated in various cancers. A series of 6-phenyl-pyridazin-3-one derivatives substituted with morpholino-pyrimidines were synthesized and evaluated for their c-Met kinase inhibitory activity. These compounds were designed to target the ATP-binding site of the kinase. Structure-activity relationship studies focused on modifications of the phenyl and pyrimidine (B1678525) substituents to optimize inhibitory potency against c-Met driven cell lines. This research highlights the utility of the pyridazinone core in designing enzyme inhibitors for oncology applications.

PDE10A Inhibition

The pyridazinone structure is also a key feature in the development of inhibitors for phosphodiesterase 10A (PDE10A). PDE10A is a dual-substrate enzyme that hydrolyzes both cAMP and cGMP and is highly expressed in the medium spiny neurons of the brain's striatum. Its inhibition is considered a therapeutic strategy for psychiatric and neurodegenerative disorders.

Studies on 6-(pyrazolo[1,5-a]pyridin-3-yl)pyridazin-3(2H)-ones have explored the structure-activity relationships for PDE inhibition. These investigations revealed that the pyridazinone lactam functionality is a critical determinant for activity. Specifically, modifications at the N(2) position of the pyridazinone ring can significantly influence potency and selectivity, particularly for PDE4 inhibition. nih.govresearchgate.net While these studies are not centered on the 6-(piperidin-4-yloxy) core, they establish the importance of the pyridazinone heterocycle as a scaffold for designing potent and selective phosphodiesterase inhibitors, including those targeting PDE10A.

| Compound Class | Enzyme Target | Effect | Key Structural Features |

|---|---|---|---|

| 6-phenyl-pyridazin-3-one derivatives | c-Met Kinase | Inhibition | Substitutions on phenyl and pyrimidine moieties |

| 6-(pyrazolo[1,5-a]pyridin-3-yl)pyridazin-3(2H)-ones | Phosphodiesterases (e.g., PDE4) | Inhibition | Pyridazinone lactam functionality; N(2) substituent |

Lipoxygenase and Cholinesterase Inhibition

Analogs of this compound have been investigated for their potential to inhibit various enzymes, including cholinesterases, which are implicated in neurodegenerative conditions like Alzheimer's disease. The therapeutic strategy often involves developing multi-target-directed ligands that can interact with cholinesterases while also targeting other receptors. nih.govmdpi.com

Research into a series of 4-oxypiperidine derivatives, structurally related to the core compound, identified molecules with dual activity as histamine H3 receptor antagonists and cholinesterase inhibitors. nih.gov One promising compound from this series, ADS031, which features a benzyl (B1604629) moiety on the piperidine ring and a naphthalene (B1677914) group, demonstrated significant inhibitory activity against acetylcholinesterase (AChE) with an IC50 value of 1.537 μM. nih.gov Other compounds in the series also showed potent inhibition of butyrylcholinesterase (BuChE), with IC50 values ranging from 0.559 to 2.655 μM. nih.gov Further studies on N-substituted-(p-chlorophenyl)pyridazin-3(2H)-one derivatives revealed potent inhibitory activity, with Ki values for acetylcholinesterase ranging from 10.2 to 20.9 nM and for butyrylcholinesterase from 0.70 to 1.67 nM. researchgate.net

| Compound | Target Enzyme | Inhibitory Activity | Reference |

|---|---|---|---|

| ADS031 | Acetylcholinesterase (AChE) | IC50 = 1.537 μM | nih.gov |

| ADS021 | Butyrylcholinesterase (BuChE) | IC50 = 0.559 μM | nih.gov |

| Various Analogs | Butyrylcholinesterase (BuChE) | IC50 range = 0.559 - 2.655 μM | nih.gov |

| Compound 5e | Acetylcholinesterase (AChE) | Ki = 10.2 ± 4.0 nM | researchgate.net |

| Compound 5b | Butyrylcholinesterase (BChE) | Ki = 0.70 ± 0.34 nM | researchgate.net |

Modulation of Inflammatory Pathways

The NOD-like receptor pyrin domain-containing protein 3 (NLRP3) inflammasome is a critical component of the innate immune system. nih.govresearchgate.net Its abnormal activation is linked to a variety of inflammatory diseases. nih.govresearchgate.net The pyridazine (B1198779) scaffold has been identified as a promising base for the development of potent NLRP3 inflammasome inhibitors. nih.gov

A series of inhibitors based on pyridazine scaffolds were designed and synthesized, leading to the discovery of compound P33. nih.gov Mechanistic studies revealed that P33 directly binds to the NLRP3 protein with a high affinity, demonstrated by a dissociation constant (KD) of 17.5 nM. nih.gov This binding effectively inhibits the activation of the NLRP3 inflammasome and subsequent pyroptosis by suppressing the oligomerization of the apoptosis-associated speck-like protein (ASC) during the assembly of the inflammasome complex. nih.gov

The activation of the NLRP3 inflammasome leads to the maturation and secretion of pro-inflammatory cytokines, most notably interleukin-1β (IL-1β). researchgate.netnih.gov Therefore, inhibitors of the NLRP3 inflammasome are effective modulators of these cytokine pathways. Pyridazine-based compounds have demonstrated significant effectiveness in reducing the release of inflammatory mediators like tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). eurekaselect.com

The pyridazine-based NLRP3 inhibitor, P33, showed potent dose-dependent inhibition of nigericin-induced IL-1β release in various cell types. nih.gov The half-maximal inhibitory concentrations (IC50) were measured to be 2.7 nM in human monocytic THP-1 cells, 15.3 nM in bone marrow-derived macrophages (BMDMs), and 2.9 nM in peripheral blood mononuclear cells (PBMCs). nih.gov This demonstrates that by targeting the NLRP3 inflammasome, these compounds can effectively shut down the production of key inflammatory cytokines. nih.gov Pro-inflammatory cytokines like IL-1β and TNF-α can themselves induce the production of other mediators such as IL-6, creating a cascade of inflammation. nih.govnih.gov By inhibiting the initial steps of this cascade, pyridazinone analogs can broadly modulate inflammatory pathways. nih.goveurekaselect.com

| Compound | Assay | Cell Type | Inhibitory Activity (IC50) | Reference |

|---|---|---|---|---|

| P33 | Nigericin-induced IL-1β release | THP-1 | 2.7 nM | nih.gov |

| P33 | Nigericin-induced IL-1β release | BMDMs | 15.3 nM | nih.gov |

| P33 | Nigericin-induced IL-1β release | PBMCs | 2.9 nM | nih.gov |

Fatty Acid-Binding Protein Interactions

Fatty acid-binding protein 4 (FABP4), also known as A-FABP, is expressed in adipocytes and has become a therapeutic target for metabolic diseases and cancer. nih.govsemanticscholar.org The pyridazin-3(2H)-one scaffold has been identified as a novel and valid core structure for the development of potent FABP4 inhibitors. sciforum.netcore.ac.uk

Through computational design and biological evaluation, several 4-amino and 4-ureido pyridazinone-based analogs have been shown to inhibit FABP4 activity. nih.govsemanticscholar.org The inhibitory activity is typically assessed by measuring the displacement of a fluorescent probe from the FABP4 binding pocket. nih.gov Several compounds from these series exhibited high inhibitory activity with IC50 values in the low micromolar range. sciforum.net For instance, compound 14e was identified as a particularly potent analog with an IC50 of 1.57 μM, which is a stronger inhibitory effect than that of the natural ligand, arachidonic acid (IC50 = 3.30 μM). core.ac.uk Molecular docking studies suggest these inhibitors fit within the hydrophobic binding pocket of FABP4. nih.gov

| Compound | Target | Inhibitory Activity (IC50) | Reference |

|---|---|---|---|

| 14e | FABP4 | 1.57 μM | core.ac.uk |

| Arachidonic Acid (Control) | FABP4 | 3.30 μM | core.ac.uk |

| Various Analogs | FABP4 | 2.97 to 23.18 µM | sciforum.net |

Other Receptor Interactions (e.g., 5-HT2A, D2)

Beyond their effects on inflammatory and metabolic targets, analogs containing the piperidine and pyridazine moieties have been explored for their interactions with central nervous system (CNS) receptors. The serotonin (B10506) 5-HT2A and dopamine D2 receptors are important targets for neuropsychiatric drugs.

Studies on N-benzyl phenethylamines have shown that specific substitutions can lead to high affinity and potency at 5-HT2A receptors. nih.gov Virtual docking of these compounds into a 5-HT2A receptor model indicated potential interactions with key phenylalanine residues. nih.gov Furthermore, there is a well-established antagonistic interaction between adenosine (B11128) A2A receptors and dopamine D2 receptors, which often form heteromeric complexes in the brain. nih.gov This interaction is a key target for treating conditions like Parkinson's disease and schizophrenia. nih.gov While direct binding data for this compound at these specific receptors is not detailed, the structural motifs are present in compounds known to interact with a range of CNS receptors, including sigma receptors, for which some N-benzylpiperidine derivatives show high affinity. mdpi.comresearchgate.net

Preclinical Pharmacological and Biological Investigations

In Vitro Efficacy and Potency Assessments

Pyridazinone derivatives have been the subject of extensive research for their potential as anticancer agents. Various novel synthesized compounds have demonstrated significant cytotoxic effects against several human tumor cell lines, including lung cancer (A549), liver cancer (HepG-2), and breast cancer (MCF-7). benthamscience.comnih.govekb.eg

Studies on pyrazolo[3,4-c]pyridazine nanoparticles showed promising cytotoxic activity against HepG-2 and MCF-7 cell lines. nih.gov Similarly, a series of triazolo-pyridazinone derivatives were evaluated against four human tumor cell lines, with some compounds showing potent anticancer activity, at times comparable to the standard drug doxorubicin. benthamscience.com One study found that a phosphomolybdate-based hybrid solid exhibited notable anti-tumoral activity against MCF-7, A549, and HepG-2 cells, inducing cell death through apoptosis and necrosis pathways. rsc.org

The growth inhibition potential of various pyridazinone-based compounds is often quantified by GI50 or IC50 values, which represent the concentration required to inhibit cell growth by 50%. For instance, certain 6-aryl-2-(p-sulfamylphenyl)-pyridazin-3(2H)-ones displayed good activity against MCF-7 cancer cell lines with a GI50 of less than 1.0 μM. nih.gov Another investigation into pyridazinone-based diarylurea derivatives found that some compounds demonstrated significant anticancer activity, with GI50 values ranging from 1.66 to 100 μM in five-dose screening assays. rsc.org In one study, a specific pyrazolo[1,5-a]pyrimidine (B1248293) derivative showed potent cytotoxic effects on the HepG2 cell line with an IC50 value of 0.14 µM, while another was most powerful against the MCF-7 tumor cell with an IC50 of 0.22 µM. ekb.eg

| Compound Class | Cell Line | Activity Metric | Value (µM) | Reference |

|---|---|---|---|---|

| 6-Aryl-2-(p-sulfamylphenyl)-pyridazin-3(2H)-one | MCF-7 | GI50 | <1.0 | nih.gov |

| Pyridazinone-based diarylurea derivative (Compound 10l) | A549 | GI50 | 1.66 - 100 | nih.gov |

| Pyrazolo[1,5-a]pyrimidine derivative (Compound 4d) | HepG-2 | IC50 | 0.14 | ekb.eg |

| Pyrazolo[1,5-a]pyrimidine derivative (Compound 4e) | MCF-7 | IC50 | 0.22 | ekb.eg |

| Pyrazolo[1,5-a]pyrimidine derivative (Compound 4c) | A549 | IC50 | 1.13 | ekb.eg |

| Pyrazolo-Pyridazine Derivative Nanoparticles | HepG-2, HCT-116, MCF-7 | Promising Cytotoxic Activity | nih.gov |

The pyridazinone nucleus is a constituent of various compounds exhibiting a broad spectrum of antimicrobial activities. biomedpharmajournal.org These derivatives have been tested against both Gram-positive and Gram-negative bacteria, as well as fungal pathogens.

In one study, newly synthesized pyridazinone derivatives showed antimicrobial activity against all tested strains, with some compounds demonstrating very good antifungal activity against Candida albicans and Aspergillus niger with a minimal inhibitory concentration (MIC) of 12.5 μg/mL. researchgate.net Another series of diarylurea derivatives based on pyridazinone scaffolds also revealed promising dual-function antimicrobial and anticancer properties. nih.gov Specifically, one compound exhibited potent antibacterial activity against Staphylococcus aureus (MIC = 16 μg mL−1), while another showed significant antifungal activity against Candida albicans (MIC = 16 μg mL−1). rsc.orgnih.gov

Metal complexes of pyridazinone derivatives have also been explored for their antimicrobial potential. Cd(II) and Ni(II) complexes of a 5-benzoyl-4-hydroxy-2-methyl-6-phenyl-2H-pyridazin-3-one showed selective and effective activities against Staphylococcus aureus, Pseudomonas putida, Candida albicans, and Candida tropicalis. nih.gov Further research into pyridazine (B1198779) derivatives highlighted strong antibacterial activity against Gram-negative bacteria such as E. coli and P. aeruginosa, with some chloro derivatives showing MICs (0.892–3.744 μg/mL) lower than the standard chloramphenicol. scilit.com

| Compound Class/Derivative | Microorganism | Activity Metric | Value (µg/mL) | Reference |

|---|---|---|---|---|

| Pyridazinone Derivative (Compound 3b/3c) | Candida albicans, Aspergillus niger | MIC | 12.5 | researchgate.net |

| Pyridazinone-based diarylurea (Compound 10h) | Staphylococcus aureus | MIC | 16 | rsc.orgnih.gov |

| Pyridazinone-based diarylurea (Compound 8g) | Candida albicans | MIC | 16 | rsc.orgnih.gov |

| Pyridazinone Derivative (Compound IIIa) | S. pyogen, E. coli | Excellent Activity | biomedpharmajournal.org | |

| 2-(5-fluoropyrimidinyl)pyridazinone (Compound 11) | Gram-negative bacteria | MIC | 2 | nih.gov |

| Chloro-pyridazine Derivatives | E. coli, P. aeruginosa | MIC | 0.892 - 3.744 | scilit.com |

Derivatives of the pyridazinone family have been investigated for their effects on vascular smooth muscle tone, a key factor in blood pressure regulation. Studies often utilize isolated rat thoracic aorta rings pre-contracted with agents like noradrenaline or high potassium concentrations to assess vasorelaxant properties.

Research on novel 6-aryl-5-piperidino-3-hydrazinopyridazines, which are structurally related to the antihypertensive drug hydralazine, demonstrated a concentration-dependent relaxation of aortic rings. nih.gov The vasorelaxant potency of these new compounds was found to be greater than that of hydralazine. nih.gov This effect was observed in aortic rings with or without intact endothelium, suggesting an endothelium-independent mechanism of action. nih.gov

Further studies on other pyridazin-3-one derivatives confirmed potent vasorelaxant activities, with some compounds exhibiting superior efficacy compared to standard drugs like hydralazine, isosorbide (B1672297) mononitrate, and nitroglycerin. nih.govrsc.org For instance, two series of pyridazin-3-one derivatives showed potent activity with EC50 values in the range of 0.0025–2.9480 μM. rsc.org The mechanism for some of these potent compounds appears to involve the endothelial nitric oxide (NO) pathway, as they were shown to increase the expression of endothelial nitric oxide synthase (eNOS) mRNA and elevate the aortic content of NO. nih.govrsc.org

| Compound Class/Derivative | Model | Activity Metric | Value (µM) | Reference |

|---|---|---|---|---|

| 6-Aryl-5-piperidino-3-hydrazinopyridazines | Isolated Rat Aortic Rings | Greater potency than hydralazine | nih.gov | |

| Pyridazin-3-one derivative (Compound 4h) | Isolated Rat Thoracic Aorta | EC50 | 0.0117 | nih.govrsc.org |

| Pyridazin-3-one derivative (Compound 5e) | Isolated Rat Thoracic Aorta | EC50 | 0.0025 | nih.govrsc.org |

| Hydralazine (Reference) | Isolated Rat Thoracic Aorta | EC50 | 18.2100 | nih.govrsc.org |

| Nitroglycerin (Reference) | Isolated Rat Thoracic Aorta | EC50 | 0.1824 | nih.govrsc.org |

The anti-inflammatory potential of pyridazinone derivatives has been extensively evaluated through in vitro assays targeting key enzymes in the inflammatory cascade, namely cyclooxygenase (COX) and 5-lipoxygenase (5-LOX). nih.govmdpi.com Many non-steroidal anti-inflammatory drugs (NSAIDs) function by inhibiting COX enzymes, and selective inhibition of the inducible COX-2 isoform over the constitutive COX-1 isoform is a desirable trait to reduce gastrointestinal side effects. cu.edu.eg

Several studies have reported the synthesis of pyridazinone derivatives with potent and selective COX-2 inhibitory activity. researchgate.netnih.gov A series of pyridazine-based sulphonamides effectively inhibited the COX-2 enzyme with IC50 values in the sub-micromolar range (0.05 to 0.14 µM), while weakly inhibiting COX-1. nih.gov Similarly, new pyrazole–pyridazine hybrids were found to be notable, selective COX-2 inhibitors with only mild COX-1 inhibition. nih.gov Two trimethoxy derivatives from this series demonstrated higher COX-2 inhibitory action than the reference drug celecoxib, with IC50 values of 1.50 and 1.15 μM, respectively. nih.gov

Some pyridazinone derivatives have been developed as dual inhibitors of both COX-2 and 5-LOX, which could offer a broader anti-inflammatory effect. mdpi.comresearchgate.net Certain N-hydroxyurea derivatives were shown to have dual COX-2 and 5-LOX inhibitory activities while being weak COX-1 inhibitors, thus demonstrating satisfactory selectivity towards COX-2. mdpi.com

| Compound Class/Derivative | Target Enzyme | Activity Metric | Value (µM) | Selectivity Index (COX-1/COX-2) | Reference |

|---|---|---|---|---|---|

| Pyridazine-based sulphonamides | COX-2 | IC50 | 0.05 - 0.14 | High | nih.gov |

| COX-1 | IC50 | 5 - 12.6 | |||

| Pyrazole–pyridazine hybrid (Compound 5f) | COX-2 | IC50 | 1.50 | 9.56 | nih.gov |

| COX-1 | IC50 | 14.34 | |||

| Pyrazole–pyridazine hybrid (Compound 6f) | COX-2 | IC50 | 1.15 | 8.31 | nih.gov |

| COX-1 | IC50 | 9.56 | |||

| Celecoxib (Reference) | COX-2 | IC50 | 2.16 | 2.51 | nih.gov |

| COX-1 | IC50 | 5.42 |

The evaluation of antinociceptive (pain-relieving) properties of pyridazinone derivatives has been a significant area of research, with many compounds showing potent activity. sarpublication.com While many studies employ in vivo models such as the acetic acid-induced writhing test or the hot plate test to assess analgesic effects, these tests are often used to infer mechanisms that may be active in isolated systems. tubitak.gov.trnih.govjscimedcentral.com

For instance, a series of 4-amino-3(2H)-pyridazinones were evaluated as antinociceptive agents, with some compounds showing a 100% inhibition of writhes induced by a chemical stimulus, proving to be significantly more potent than the structurally related drug Emorfazone. jscimedcentral.com Another study synthesized new pyridazinone derivatives, including acetamide (B32628) and propanamide derivatives, and found that nearly all compounds were more potent than aspirin (B1665792) in a p-benzoquinone-induced writhing test. tubitak.gov.trnih.gov The propanamide derivatives were generally found to be more potent than the acetamides. nih.gov

The formalin test, which has two distinct phases, can help differentiate between peripheral and central mechanisms of action. Pyrrolo[3,4-d]pyridazinone derivatives have been shown to produce a dose-dependent antinociceptive effect in this model, suggesting influences on both peripheral and spinal pain pathways. pensoft.net These findings, although from whole-animal studies, provide foundational evidence for the potential interaction of these compounds with specific receptors and channels in isolated neuronal systems.

In Vivo Preclinical Models and Pharmacodynamic Endpoints

Following promising in vitro results, pyridazinone derivatives are often advanced to in vivo preclinical models to assess their pharmacological effects and pharmacodynamic endpoints in a whole-organism context. These studies are crucial for understanding the potential therapeutic efficacy of these compounds.

For anti-inflammatory activity, the carrageenan-induced rat paw edema model is a standard method. In this model, certain 2,6-disubstituted pyridazine-3(2H)-one derivatives demonstrated potent and consistent anti-inflammatory activity that was significantly higher than that of the reference drug celecoxib. researchgate.net Similarly, other novel pyridazinone derivatives have shown potent anti-inflammatory activity, sometimes greater than indomethacin, with a rapid onset of action. cu.edu.eg A key pharmacodynamic endpoint in these studies is the reduction in paw edema over time.

Analgesic activity is commonly evaluated in vivo using models like the acetic acid or p-benzoquinone-induced writhing test in mice. sarpublication.comtubitak.gov.tr A new series of 2-(6-oxo-3,5-diphenyl-6H-pyridazin-1-yl)-acetamides and propanamides were evaluated, and nearly all compounds were found to be more potent than aspirin at the same dose. tubitak.gov.tr The primary endpoint is a reduction in the number of writhes, indicating an analgesic effect.

In the context of anticancer research, selected pyridazinone derivatives have been tested in vivo on murine colon cancer cell lines. researchgate.net An unsubstituted pyridazine, DCPYR, which showed high in vitro activity, demonstrated a 53% inhibition of tumor growth in vivo in mice. researchgate.net The key pharmacodynamic endpoints in such studies include tumor growth inhibition and changes in animal body weight. nih.govresearchgate.net

Assessment in Neurodegenerative Disease Models

The therapeutic potential of pyridazinone derivatives in neurodegenerative diseases like Alzheimer's and Parkinson's disease is an area of active investigation. nih.govfrontiersin.org Preclinical studies utilize a variety of models to assess the efficacy of these compounds. These models are designed to replicate key aspects of human disease pathology, such as the accumulation of misfolded proteins and specific neuronal loss. nih.govresearchgate.net

For Alzheimer's disease, research has focused on pyridazinone derivatives as multi-target agents. nih.gov For instance, certain 2-aminoalkyl-6-(2-hydroxyphenyl)pyridazin-3(2H)-one derivatives have been investigated for their ability to inhibit both acetylcholinesterase (AChE) and the aggregation of amyloid-beta (Aβ) peptides, two central pathological hallmarks of the disease. nih.gov The evaluation of such compounds typically involves transgenic animal models that express mutated human genes associated with familial Alzheimer's, such as the amyloid precursor protein (APP) or presenilin 1 (PSEN1). nih.gov

In the context of Parkinson's disease, preclinical assessment often employs neurotoxin-based models. researchgate.netwjpmr.com Toxins like 6-hydroxydopamine (6-OHDA) or 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (B15802) (MPTP) are used to induce the selective degeneration of dopaminergic neurons in the substantia nigra, mimicking the primary neuronal loss seen in Parkinson's patients. nih.govwjpmr.com Compounds from the pyridazinone class would be evaluated in these models for their neuroprotective capabilities, assessing their potential to prevent or slow down the induced neuronal degradation.

Table 1: Representative Preclinical Models for Neurodegenerative Diseases

| Disease Model | Type | Key Pathological Feature | Potential Assessment for Pyridazinone Derivatives |

|---|---|---|---|

| Alzheimer's Disease | Transgenic (e.g., APP/PS1 mice) | Aβ plaque deposition, cognitive deficits | Inhibition of Aβ aggregation, AChE activity, cognitive improvement |

| Parkinson's Disease | Neurotoxin-induced (e.g., 6-OHDA in rats) | Dopaminergic neuron loss, motor impairment | Neuroprotective effects, motor function recovery |

| Huntington's Disease | Transgenic (e.g., Htt128Q Drosophila) | Glutamate (B1630785) excitotoxicity, motor dysfunction | Modulation of glutamate transporters (e.g., EAAT2) |

Evaluation in Sleep/Wake and Cognitive Function Models (e.g., Rat EEG/EMG)

The impact of pyridazinone analogs on sleep, wakefulness, and cognitive function has been extensively studied using electroencephalography (EEG) and electromyography (EMG) in rodent models. These techniques allow for the detailed characterization of brain wave patterns and muscle tone, which define different states of consciousness.

Structurally related compounds, such as phenoxypiperidine pyridazin-3-one derivatives, have been identified as potent histamine (B1213489) H3 (H3) receptor inverse agonists. nih.gov In preclinical models, these compounds have demonstrated robust wake-promoting activity. nih.gov Evaluation in rat EEG/EMG models showed a significant increase in wakefulness at various doses. nih.gov Similarly, a second-generation series of fused cyclopropyl-4,5-dihydropyridazin-3-one analogs also showed potent wake-promoting effects. nih.gov

Beyond wakefulness, these compounds have been assessed for their cognitive-enhancing properties. One analog, (1R,6S)-5-[4-(1-cyclobutyl-piperidin-4-yloxy)-phenyl]-3,4-diaza-bicyclo[4.1.0]hept-4-en-2-one, was shown to enhance short-term memory in the rat social recognition memory model. nih.gov Conversely, other pyridazine derivatives have been explored for different effects; for example, SR 41378 was shown to possess hypnotic activities, with its EEG profile sharing characteristics with barbiturates and benzodiazepines. nih.gov

Table 2: Findings for Pyridazinone Analogs in Rat EEG/EMG and Cognitive Models

| Compound Class | Target | Observed Effect in Rat Models | Model Used | Reference |

|---|---|---|---|---|

| Phenoxypiperidine pyridazin-3-one | H3 Receptor Inverse Agonist | Potent wake-promoting activity | EEG/EMG | nih.gov |

| Fused cyclopropyl-dihydropyridazin-3-one | H3 Receptor Inverse Agonist | Potent wake-promoting activity | EEG/EMG | nih.gov |

| Fused cyclopropyl-dihydropyridazin-3-one | H3 Receptor Inverse Agonist | Enhanced short-term memory | Social Recognition Memory | nih.gov |

| Aminopyridazine (SR 41378) | N/A | Anticonvulsant, antianxiety, hypnotic | Quantitative EEG | nih.gov |

Antihypertensive Activity Models (e.g., Tail Cuff method)

The potential for pyridazinone derivatives to act as antihypertensive agents has been investigated in preclinical models of hypertension. actascientific.com A standard and widely used non-invasive method for this evaluation in rodents is the tail-cuff method. actascientific.commdpi.com This technique allows for the repeated measurement of systolic blood pressure in conscious animals, typically in spontaneously hypertensive rats (SHRs), which is a well-established genetic model of human essential hypertension. mdpi.comnih.govnih.gov

In these studies, animals are administered the test compound, and blood pressure is measured at various time points post-administration to determine the magnitude and duration of the antihypertensive effect. mdpi.com Studies on various 6-(substitutedphenyl)-4,5-dihydropyridazin-3(2H)-one derivatives have demonstrated significant antihypertensive activity using this methodology. actascientific.com The results are often compared to a vehicle control group and a standard antihypertensive drug to establish relative efficacy. mdpi.com

Table 3: Experimental Outline for Antihypertensive Screening via Tail-Cuff Method

| Parameter | Description |

|---|---|

| Animal Model | Spontaneously Hypertensive Rats (SHRs) |

| Methodology | Non-invasive tail-cuff plethysmography |

| Measurements | Systolic Blood Pressure (SBP), Diastolic Blood Pressure (DBP), Mean Arterial Pressure (MAP) |

| Procedure | Baseline blood pressure is recorded. The compound is administered (e.g., orally). Blood pressure is measured at set intervals (e.g., 3, 6, 9 hours) post-administration. |

| Control Groups | Vehicle-treated group (negative control); Standard drug-treated group (e.g., captopril) (positive control) |

Anti-inflammatory and Analgesic Models (e.g., Carrageenan-induced rat paw edema)

The carrageenan-induced rat paw edema model is a classical and highly reproducible assay for evaluating the acute anti-inflammatory activity of novel compounds. researchgate.netscielo.br The subcutaneous injection of carrageenan into the rat's paw elicits a biphasic inflammatory response. frontiersin.org

The initial phase (0-2 hours) is characterized by the release of mediators like histamine and serotonin (B10506). The later phase (3-6 hours) involves the production of prostaglandins (B1171923) and the infiltration of neutrophils, mediated by cytokines such as TNF-α and IL-1β. frontiersin.orgnih.gov The anti-inflammatory effect of a test compound is quantified by measuring the reduction in paw volume (edema) compared to a control group. frontiersin.org

In addition to measuring edema, this model allows for the assessment of underlying mechanisms. nih.gov Tissue exudates can be collected from the inflamed paw to measure levels of pro-inflammatory mediators like prostaglandin (B15479496) E2 (PGE2) and various cytokines. nih.gov Myeloperoxidase activity can also be measured as an indicator of neutrophil infiltration. nih.gov While direct studies on 6-(Piperidin-4-yloxy)pyridazin-3(2H)-one were not found, related pyridazine and pyridazinone derivatives have been evaluated for anti-inflammatory and analgesic properties, suggesting the utility of this model for the compound class. mdpi.com

Table 4: Assessment Parameters in the Carrageenan-Induced Paw Edema Model

| Parameter Measured | Rationale for Measurement |

|---|---|

| Paw Volume | Direct quantification of inflammatory edema. |

| Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) | Key mediators driving the inflammatory cascade. |

| Anti-inflammatory Cytokines (IL-10) | Mediators that resolve inflammation; increase suggests a modulatory effect. |

| Prostaglandin E2 (PGE2) | A key lipid mediator of inflammation and pain. |

| Myeloperoxidase (MPO) Activity | An enzyme specific to neutrophils, indicating the extent of their infiltration into the tissue. |

Assessment of Selectivity and Off-Target Effects in Preclinical Settings

A crucial component of preclinical pharmacology is the assessment of a compound's selectivity for its intended biological target and the identification of potential off-target interactions. These interactions can lead to undesirable side effects or toxicity. For centrally active agents like many pyridazinone derivatives, a standard panel of receptors, transporters, and ion channels is typically screened.

A key concern for many new chemical entities is the potential for inhibition of the human Ether-à-go-go-Related Gene (hERG) potassium channel, as this can lead to cardiac arrhythmias. The search for pyridazin-3-one H3 receptor antagonists included efforts to improve selectivity and avoid hERG inhibition. nih.gov

Another important off-target to consider is the dopamine (B1211576) transporter (DAT). nih.gov Interaction with DAT could indicate a potential for abuse or other central nervous system side effects. Furthermore, screening against a panel of G-protein coupled receptors, such as muscarinic acetylcholine (B1216132) receptors (M1-M5), is common. For example, a series of pyridazine derivatives was found to act as pan-muscarinic antagonists, indicating a lack of selectivity within that receptor family. nih.gov These selectivity and off-target binding assays are essential for building a comprehensive pharmacological profile and predicting the potential clinical safety of a compound.

Table 5: Common Off-Target Screening Panel for CNS-Active Compounds

| Target | Potential Implication of Interaction |

|---|---|

| hERG Channel | Cardiac toxicity (QT prolongation) |

| Dopamine Transporter (DAT) | Abuse potential, psychostimulant effects |

| Serotonin Transporter (SERT) | Antidepressant effects, drug-drug interactions |

| Norepinephrine Transporter (NET) | Cardiovascular effects, antidepressant effects |

| Muscarinic Receptors (M1-M5) | Anticholinergic side effects (dry mouth, blurred vision, cognitive impairment) |

| Adrenergic Receptors (α1, α2, β) | Cardiovascular effects (changes in blood pressure and heart rate) |

Computational Chemistry and in Silico Approaches

Molecular Docking and Ligand-Protein Interaction Predictions

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, estimating the binding affinity and interaction patterns. wjarr.comresearchgate.net This method is instrumental in the rational design of drug molecules by identifying the most stable binding geometry within the active site of a target protein. wjarr.com For derivatives of pyridazinone and piperidine (B6355638), molecular docking studies have been employed to screen for potential biological activities, including antifungal, antibacterial, antihelminthic, and anticonvulsant properties. wjarr.comresearchgate.net

In studies involving dihydropyridazin-3(2H)-one derivatives, docking simulations have been used to identify compounds with favorable binding affinities to specific protein targets. wjarr.comresearchgate.net The binding affinity is often expressed as a binding free energy score, where a more negative value indicates a more favorable interaction. wjarr.com Key interactions, such as hydrogen bonds with specific amino acid residues in the protein's active site, are crucial for the stability of the ligand-protein complex. indexcopernicus.com For instance, in a study of piperazin-1-ylpyridazine derivatives, hydrogen bond interactions were observed between the pyridazine (B1198779) nucleus and amino acid residues like Gln82 and Glu78 of the target protein, dCTPase. indexcopernicus.com

While specific docking studies for 6-(Piperidin-4-yloxy)pyridazin-3(2H)-one are not extensively detailed in the available literature, the general approach would involve docking this molecule into the active site of a relevant biological target. The predicted interactions would then be analyzed to understand its potential mechanism of action and to guide further structural modifications to enhance binding affinity and selectivity.

Table 1: Illustrative Molecular Docking Data for Pyridazinone Derivatives

| Compound Class | Target Protein | Key Interacting Residues | Predicted Binding Affinity (kcal/mol) |

|---|---|---|---|

| Piperazin-1-ylpyridazine Derivatives | dCTPase | Gln82, Glu78, Arg109, Asp76 | -2.211 to -4.649 indexcopernicus.com |

| Dihydropyridazin-3(2H)-one Derivatives | Human Cytosolic Branched Chain Amino Transferase | Not Specified | Scores compared to Gabapentin (-6.2) researchgate.net |

Note: This table is illustrative and based on data for related compounds, not this compound itself.

Molecular Dynamics Simulations to Elucidate Binding Mechanisms

Molecular dynamics (MD) simulations provide a deeper understanding of the dynamic nature of ligand-protein interactions over time. rsc.org These simulations can reveal the stability of the predicted binding pose from molecular docking and highlight conformational changes in both the ligand and the protein upon binding. researchgate.net For instance, MD simulations have been used to study the binding pattern of piperazin-1-ylpyridazine derivatives with the dCTPase enzyme, helping to confirm the stability of the ligand within the active site. indexcopernicus.com

In Silico ADMET Prediction for Drug-Likeness and Pharmacokinetic Profiling

In silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction is a crucial component of modern drug discovery, allowing for the early assessment of a compound's pharmacokinetic properties and potential liabilities. researchgate.netnih.gov These computational models evaluate various physicochemical parameters to predict a molecule's drug-likeness. alliedacademies.org For classes of compounds including pyridazine and piperidine derivatives, in silico tools are used to predict properties such as oral absorption, blood-brain barrier penetration, and potential toxicity. researchgate.netnih.gov

Studies on novel pyridazine derivatives have shown promising results in preliminary ADMET assessments, with high predicted oral absorption and no significant toxicity concerns. researchgate.net The evaluation of drug-likeness often involves assessing compliance with established guidelines like Lipinski's rule of five. alliedacademies.org For a series of 3-chloro-3-methyl-2,6-diarylpiperidin-4-ones, in silico ADMET predictions were conducted to evaluate their potential as drug candidates. nih.gov Similarly, for this compound, a comprehensive in silico ADMET profile would be generated to predict its pharmacokinetic behavior and to identify any potential issues that might hinder its development as a therapeutic agent.

Table 2: Key Parameters in In Silico ADMET Prediction

| Property | Description | Desired Range for Drug-Likeness |

|---|---|---|

| Molecular Weight | The mass of the molecule. | < 500 Da |

| LogP | The logarithm of the partition coefficient between octanol (B41247) and water, indicating lipophilicity. | < 5 |

| Hydrogen Bond Donors | The number of N-H and O-H bonds. | < 5 |

| Hydrogen Bond Acceptors | The number of nitrogen and oxygen atoms. | < 10 |

| Topological Polar Surface Area (TPSA) | The surface area of polar atoms, related to membrane permeability. | < 140 Ų |

| Aqueous Solubility | The solubility of the compound in water. | High |

| Blood-Brain Barrier (BBB) Penetration | The ability of the compound to cross the blood-brain barrier. | Varies depending on the therapeutic target |

| Human Intestinal Absorption (HIA) | The percentage of the compound absorbed from the gut. | High |

| CYP2D6 Inhibition | The potential to inhibit a key drug-metabolizing enzyme. | Low |

| Hepatotoxicity | The potential to cause liver damage. | Low |

Note: This table presents general parameters and desired ranges for drug-likeness and is not specific to this compound.

Virtual Screening for Novel Scaffolds and Analogs

Virtual screening is a computational technique used to search large libraries of small molecules to identify those that are most likely to bind to a drug target. researchgate.net This approach can be either structure-based, relying on the 3D structure of the target protein, or ligand-based, using the structure of a known active compound. wjarr.com For scaffolds related to this compound, virtual screening can be a powerful tool for discovering novel analogs with improved potency or pharmacokinetic properties. youtube.com

Pharmacophore-based virtual screening, a ligand-based method, has been successfully applied to pyridopyridazin-6-ones to identify new inhibitors of p38-α mitogen-activated protein kinase. youtube.com This involves creating a 3D model of the essential features required for biological activity (the pharmacophore) and then screening compound databases for molecules that match this model. youtube.com Virtual screening has also been employed in the search for pyridazine derivatives as potential treatments for Alzheimer's disease, demonstrating the utility of this approach in identifying promising drug-like candidates from large chemical spaces. researchgate.netjksus.org The this compound scaffold could similarly be used as a starting point for virtual screening campaigns to identify novel compounds with desired biological activities.

Advanced Research Avenues and Future Perspectives for 6 Piperidin 4 Yloxy Pyridazin 3 2h One

Design and Synthesis of Next-Generation Pyridazinone Derivatives

The rational design of new chemical entities is a cornerstone of modern drug discovery. For the 6-(Piperidin-4-yloxy)pyridazin-3(2H)-one scaffold, future design strategies will focus on targeted modifications to optimize potency, selectivity, and pharmacokinetic properties. The synthesis of pyridazinone derivatives often involves the cyclocondensation of keto-carboxylic acids with hydrazine (B178648). scholarsresearchlibrary.com More advanced strategies involve multi-step reactions to introduce diverse substituents onto the core ring system. mdpi.comnih.gov

Next-generation design efforts are guided by structure-activity relationship (SAR) studies, which correlate chemical modifications with changes in biological activity. Key areas for modification on the this compound scaffold include:

Substitution on the Piperidine (B6355638) Ring: Introducing various functional groups to the piperidine moiety can significantly influence binding affinity and selectivity for biological targets.

Modification of the Pyridazinone Core: Alterations at the N2 position of the pyridazinone ring are a common strategy to modulate activity. For instance, adding substituted benzalhydrazone groups has been shown to increase inhibitory activity against specific enzymes like monoamine oxidase B (MAO-B). nih.gov

Scaffold Hopping and Bioisosteric Replacement: Replacing the piperidine or pyridazinone rings with other heterocyclic systems can lead to novel derivatives with improved properties or different biological profiles. acs.org This approach can overcome limitations of the parent compound, such as metabolic instability or off-target effects.

Synthetic strategies for these next-generation compounds often begin with foundational reactions, such as the condensation of levulinic acid with aldehydes to form oxohexenoic acids, which are then cyclized to create the dihydropyridazinone core. cu.edu.eg Further modifications can be achieved through reactions like Knoevenagel condensation or nucleophilic substitution to add diverse chemical groups. mdpi.comcu.edu.eg

| Design Strategy | Example Modification | Anticipated Outcome | Supporting Rationale |

|---|---|---|---|

| Piperidine Ring Substitution | Addition of aryl or alkyl groups | Enhanced target binding and selectivity | Explore new interactions within the target's binding pocket. |

| N2 Position Derivatization | Introduction of substituted benzalhydrazone | Increased potency for specific targets (e.g., MAO-B) | Electron-withdrawing groups can enhance inhibitory activity. nih.gov |

| Core Scaffold Modification | Fusion with other heterocyclic rings (e.g., pyridine) | Novel biological activity and improved pharmacokinetics | Creates new chemical scaffolds like pyrido-pyridazinones with unique properties. acs.org |

Exploration of Novel Therapeutic Indications and Biological Targets

The pyridazinone nucleus is a "wonder nucleus" due to the diverse pharmacological activities its derivatives possess. sarpublication.comresearchgate.net While established activities include anti-inflammatory, cardiovascular, and anticancer effects, future research aims to uncover novel therapeutic applications by exploring new biological targets. nih.govsarpublication.comnih.gov

The versatility of the pyridazinone scaffold allows it to be tailored to inhibit a wide range of enzymes and receptors. For example, different derivatives have been developed as:

Selective COX-2 Inhibitors: For anti-inflammatory applications, with the goal of reducing the gastrointestinal side effects associated with non-selective NSAIDs. cu.edu.egresearchgate.net

Anticancer Agents: By targeting key proteins in cancer progression, such as vascular endothelial growth factor receptor 2 (VEGFR-2) or FER tyrosine kinase. acs.orgnih.gov Some derivatives are designed as dual-function agents with both anticancer and antimicrobial properties. nih.govrsc.org

MAO-B Inhibitors: For the treatment of neurodegenerative diseases like Parkinson's disease. nih.gov Selective MAO-B inhibition can help manage symptoms by preserving dopamine (B1211576) levels in the brain. nih.gov

Cardiovascular Agents: Pyridazinone derivatives have been investigated for their antihypertensive and cardiotonic properties, often acting as phosphodiesterase (PDE) inhibitors. researchgate.netnih.gov

Emerging research is expanding the therapeutic potential of pyridazinones to include antiviral and antimicrobial applications. scispace.comresearchgate.net The ability to functionalize the pyridazinone ring easily makes it an effective platform for designing novel agents against a wide array of diseases. sarpublication.com

| Biological Target | Therapeutic Indication | Example Pyridazinone Class | Reference |

|---|---|---|---|

| Cyclooxygenase-2 (COX-2) | Inflammation | Diaryl-substituted pyridazinones | cu.edu.eg |

| VEGFR-2 | Cancer | Pyridazinone-based diarylurea derivatives | nih.gov |

| Monoamine Oxidase B (MAO-B) | Neurodegenerative Diseases | Pyridazinones with piperazine/morpholine analogues | mdpi.comnih.gov |

| Phosphodiesterase (PDE) | Cardiovascular Disease | Various 6-substituted pyridazinones | researchgate.net |

| FER Tyrosine Kinase | Cancer | Pyrido-pyridazinone derivatives | acs.org |

Integration of Multi-Omics Data in Compound Profiling

To gain a deeper understanding of the biological effects of this compound and its derivatives, future research will increasingly rely on multi-omics approaches. nih.gov These technologies, which include genomics, transcriptomics, proteomics, and metabolomics, provide a comprehensive, system-level view of a compound's impact on cellular processes. nih.gov

The integration of multi-omics data can:

Elucidate Mechanism of Action: By observing changes across multiple biological layers (genes, proteins, metabolites) simultaneously, researchers can construct a detailed picture of how a compound exerts its therapeutic effect.

Identify Biomarkers: Multi-omics can help identify biomarkers that predict a patient's response to a pyridazinone-based drug, paving the way for personalized medicine. biorxiv.org

Uncover Resistance Mechanisms: In indications like cancer, analyzing multi-omics data from sensitive and resistant cells can reveal the pathways that lead to drug resistance. biorxiv.org

Profile Off-Target Effects: A comprehensive profiling can identify unintended interactions, helping to predict potential side effects early in the drug development process.

For instance, a systems biology approach combining proteomics and transcriptomics can be used to build probabilistic graphical models. mdpi.com These models can identify functional networks of genes and proteins that are modulated by the compound, revealing the biological processes involved in the response to treatment. mdpi.com Such an approach provides a more holistic understanding than studying a single target in isolation.

Application of Artificial Intelligence and Machine Learning in Rational Drug Design

Artificial intelligence (AI) and machine learning (ML) are transforming the drug discovery pipeline by making it faster, cheaper, and more efficient. nih.govresearchgate.net For the this compound scaffold, these computational tools offer powerful new ways to design and optimize derivatives.

Key applications of AI/ML in this context include:

High-Throughput Virtual Screening (HTVS): ML models can rapidly screen vast virtual libraries of pyridazinone derivatives to identify those with the highest probability of being active against a specific target. nih.govnih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling: AI algorithms can build predictive models that correlate the chemical structures of pyridazinone derivatives with their biological activities. These models guide the design of new compounds with enhanced potency.

De Novo Drug Design: Deep learning techniques, such as generative models, can design entirely new pyridazinone-based molecules from the ground up, tailored to have specific desired properties (e.g., high target affinity, low toxicity). researchgate.netmdpi.com

ADMET Prediction: AI can predict the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of new derivatives, allowing researchers to prioritize compounds with favorable drug-like characteristics and reduce late-stage failures. mdpi.com

By integrating AI and ML, the design-synthesize-test cycle can be significantly accelerated. mednexus.org These technologies enable researchers to explore a much larger chemical space and focus laboratory efforts on the most promising candidates, ultimately streamlining the development of next-generation pyridazinone-based therapeutics. researchgate.net

Q & A

Q. What are the recommended green synthesis methods for 6-(Piperidin-4-yloxy)pyridazin-3(2H)-one derivatives?

Methodological Answer: Ultrasound-assisted synthesis under eco-friendly conditions is a validated approach. For example, derivatives can be synthesized via a one-pot reaction using water or ethanol as solvents, reducing hazardous waste. Key parameters include ultrasonic frequency (20–40 kHz), temperature control (60–80°C), and catalyst selection (e.g., triethylamine for nucleophilic substitution). This method improves yield (up to 85%) and reduces reaction time compared to conventional heating .

Q. How should researchers characterize the structural purity of this compound derivatives?

Methodological Answer: Use a combination of analytical techniques:

- NMR spectroscopy (¹H and ¹³C) to confirm substituent positions and piperidine ring conformation.

- High-resolution mass spectrometry (HRMS) for molecular weight validation.

- HPLC (with C18 columns and acetonitrile/water gradients) to assess purity (>95% threshold for pharmacological studies).

- X-ray crystallography (if crystalline) to resolve stereochemical ambiguities .

Q. What safety protocols are critical when handling this compound in laboratory settings?

Methodological Answer:

- Use PPE (gloves, lab coats, and goggles) to prevent skin/eye contact (H315/H319 hazards).

- Work in a fume hood to avoid inhalation of dust (H335 precaution).

- Store in airtight, corrosion-resistant containers in dry, ventilated areas away from oxidizers.

- Dispose of waste via licensed chemical disposal services to prevent environmental release .

Advanced Research Questions

Q. How can in silico modeling predict the biological activity and pharmacokinetics of this compound analogs?

Methodological Answer:

- ADMET Prediction : Use tools like SwissADME or ADMETLab to calculate bioavailability, blood-brain barrier permeability, and hepatotoxicity. For example, logP values >3 may indicate poor aqueous solubility, requiring structural optimization .

- Molecular Docking : Simulate binding affinities to target proteins (e.g., p38 MAP kinase) using AutoDock Vina. Prioritize analogs with hydrogen bonding to catalytic residues (e.g., AS1940477 binds via 6-fluoro and hydroxymethyl groups) .

- Tanimoto Coefficient Analysis : Compare structural similarity to known bioactive compounds to prioritize synthesis targets .

Q. How can researchers resolve contradictions in pharmacological data, such as variable anticonvulsant activity among analogs?

Methodological Answer:

- Structure-Activity Relationship (SAR) Analysis : Correlate substituent effects with activity. For example, 4-methylphenyl derivatives (e.g., compound 3d) show higher anticonvulsant activity than chlorophenyl analogs due to enhanced lipophilicity and membrane penetration .

- Dose-Response Studies : Establish EC₅₀ values to differentiate intrinsic efficacy from potency variations.

- In Vivo vs. In Vitro Validation : Address discrepancies by testing in multiple models (e.g., INH-induced convulsions in rodents vs. neuronal cell assays) .

Q. What strategies improve the selectivity of kinase inhibitors based on the this compound scaffold?

Methodological Answer:

- Substituent Engineering : Introduce fluorinated groups (e.g., 6-fluoroindole in Yhhu3813) to enhance target binding via halogen bonds.

- Allosteric Modulation : Design analogs targeting non-catalytic kinase domains (e.g., JNK3 inhibitors).

- Selectivity Screening : Use kinase profiling panels (e.g., Eurofins KinaseProfiler) to identify off-target effects and refine lead compounds .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.